Ethyl 4-(3-methoxyphenyl)-3-oxobutanoate
Description
Significance of Beta-Keto Esters in Synthetic Transformations
Beta-keto esters are a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. fiveable.me This unique arrangement of functional groups confers a high degree of reactivity and synthetic utility. The hydrogen atoms on the carbon alpha to both carbonyl groups are particularly acidic, allowing for the easy formation of a resonance-stabilized enolate ion in the presence of a base. fiveable.mefiveable.me This enolate is a potent nucleophile, capable of participating in a wide array of synthetic transformations, including alkylation, acylation, and condensation reactions. fiveable.menih.gov
The dual electrophilic and nucleophilic nature of β-keto esters makes them invaluable synthons in organic chemistry. researchgate.net They are key intermediates in classic reactions such as the Claisen condensation and can be readily transformed through hydrolysis and decarboxylation to yield ketones or carboxylic acids. nih.gov This versatility has established β-keto esters as fundamental building blocks for synthesizing more complex molecules, including natural products and pharmaceutical agents. researchgate.net Modern synthetic methods have further expanded their utility, for instance, through palladium-catalyzed reactions of their allylic esters, which generate palladium enolates for subsequent transformations like aldol (B89426) condensations and Michael additions. nih.gov
Contextualization of Aryl-Substituted Beta-Keto Esters
The incorporation of an aryl substituent into the β-keto ester framework, as seen in Ethyl 4-(3-methoxyphenyl)-3-oxobutanoate, introduces further dimensions to its chemical reactivity and applications. The aryl group can influence the electronic properties of the molecule and provides a rigid scaffold that can be functionalized to modulate the biological activity of the final products. Aryl α-keto esters, a related class, are important intermediates in the synthesis of various oxygenated heterocycles and biologically active compounds. researchgate.net
Aryl-substituted β-keto esters are particularly prominent as precursors in multicomponent reactions for the synthesis of heterocyclic libraries. The presence of the aromatic ring is often a key feature in molecules designed to interact with biological targets. nih.gov For example, β-keto esters bearing an aryl substituent have been shown to interact with Lux-R-type proteins, which are involved in bacterial quorum sensing, suggesting a route to potential antibacterial agents. nih.gov The development of efficient, one-pot methods to construct densely functionalized aryl α-keto esters and related structures remains an active area of research, underscoring their importance in synthetic and medicinal chemistry. researchgate.net
Research Landscape and Emerging Areas for this compound
The primary research focus for this compound lies in its application as a key starting material for the synthesis of diverse heterocyclic compounds, many of which possess significant biological activity. Its utility is most prominently demonstrated in multicomponent reactions, which allow for the rapid assembly of complex molecules in a single step.
One of the most significant applications is in the Biginelli reaction , a one-pot condensation of an aldehyde, a β-keto ester, and urea (B33335) or thiourea. wikipedia.org This reaction produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds widely investigated for their therapeutic properties, including acting as calcium channel blockers, antihypertensive agents, and anti-inflammatory agents. wikipedia.orgnih.gov The use of this compound in this reaction would yield DHPMs with a 4-(3-methoxyphenyl) substituent, a structural motif present in various bioactive molecules. The reaction is versatile, accommodating a wide range of substituted aromatic aldehydes and proceeding under various catalytic conditions, often with the goal of developing milder and more efficient protocols. nih.govnih.gov
| Aldehyde Component | β-Dicarbonyl Component | Urea/Thiourea | Key Structural Feature of Product | Potential Application/Significance |
|---|---|---|---|---|
| Benzaldehyde | Ethyl Acetoacetate (B1235776) | Urea | 4-Phenyl-DHPM | Core structure for calcium channel blockers wikipedia.orgnih.gov |
| 4-Methoxybenzaldehyde | Ethyl Acetoacetate | Urea | 4-(4-methoxyphenyl)-DHPM | Anticancer and antimicrobial studies jmchemsci.comrsc.org |
| 3-Nitrobenzaldehyde | Ethyl Acetoacetate | Thiourea | 4-(3-nitrophenyl)-DHPM-thione | Investigated for varied pharmacological properties nih.govjetir.org |
| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | Thiourea | 4-(4-chlorophenyl)-DHPM-thione | Higher binding affinity for human kinesin Eg5 enzyme in silico rsc.org |
Another major research area involves the synthesis of pyrazole (B372694) and pyranopyrazole derivatives . These nitrogen-containing heterocycles are known to exhibit a broad spectrum of biological activities, including antidepressant, anticonvulsant, anti-inflammatory, and anticancer properties. minia.edu.egnih.govnih.gov Typically, the synthesis involves the reaction of a β-keto ester with hydrazine (B178648) derivatives. For example, a four-component reaction of an alcohol (to generate an aldehyde in situ), ethyl acetoacetate, a hydrazine, and malononitrile (B47326) can yield complex pyranopyrazole structures. nih.govsciensage.info this compound is an ideal substrate for creating pyrazole derivatives where the phenyl ring is substituted at a specific position, allowing for systematic structure-activity relationship (SAR) studies.
| Reactants | Catalyst/Conditions | Product Class | Significance |
|---|---|---|---|
| Aryl Aldehyde, Malononitrile, Hydrazine Hydrate (B1144303), Ethyl Acetoacetate | Piperidine (B6355638) or other bases | Pyranopyrazoles | Scaffolds for anti-inflammatory, anticancer, and antimicrobial agents nih.govsciensage.info |
| Substituted Carboxylic Acid Hydrazides, Diethyl (E)-2,3-dicyanobutenedioate | Ethyl Acetate (B1210297) (reflux) | Pyrazolone derivatives | Evaluated for antidepressant and anticonvulsant activities minia.edu.eg |
| Phenylhydrazine, Ethyl Acetoacetate, Benzyl Alcohol, Malononitrile | Sulfonated amorphous carbon and eosin (B541160) Y | Pyrano[2,3-c]pyrazoles | Screened as potential inhibitors of p38 MAP kinase for cancer therapy nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(3-methoxyphenyl)-3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-17-13(15)9-11(14)7-10-5-4-6-12(8-10)16-2/h4-6,8H,3,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNNDJXTUQSJOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654150 | |
| Record name | Ethyl 4-(3-methoxyphenyl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324570-26-5 | |
| Record name | Ethyl 4-(3-methoxyphenyl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 4 3 Methoxyphenyl 3 Oxobutanoate
Established Synthetic Pathways to Beta-Keto Esters
Beta-keto esters are a significant class of organic compounds due to their versatile reactivity. fiveable.me Their synthesis has been a subject of extensive research, leading to several established methods. The most prominent of these is the Claisen condensation, a base-catalyzed reaction between two ester molecules to form a β-keto ester. uomustansiriyah.edu.iqopenstax.org This reaction requires an ester with an α-hydrogen and typically uses a strong base like sodium ethoxide. openstax.org The driving force behind the reaction is the formation of a highly stabilized enolate anion of the resulting β-keto ester. organic-chemistry.org
Other general methods include the acylation of ketone enolates or their synthetic equivalents. nih.gov This can involve reacting a pre-formed enolate with an acylating agent like an acid chloride. Furthermore, the carboxylation of ketone enolates using reagents like carbon dioxide or ethyl chloroformate presents another route to these valuable intermediates. nih.gov Acylation of malonates and related compounds, followed by decarboxylation, also serves as a reliable, albeit multi-step, pathway. nih.gov
Targeted Synthesis of Ethyl 4-(3-methoxyphenyl)-3-oxobutanoate
The specific structure of this compound, featuring a 3-methoxyphenyl (B12655295) substituent, requires careful selection of starting materials and reaction conditions to achieve efficient synthesis.
The most direct application of the Claisen condensation to synthesize the target compound would be a "crossed" or "mixed" Claisen condensation. This approach is most effective when one of the ester reactants has no α-hydrogens, preventing it from self-condensing. organic-chemistry.org A potential strategy involves the reaction between ethyl 3-methoxyphenylacetate and a suitable ester partner under basic conditions.
A related and highly effective method is the decarboxylative Claisen condensation. This involves the reaction of magnesium enolates of substituted malonic acid half oxyesters with various acyl donors, which can include carboxylic acids. organic-chemistry.org This method provides functionalized α-substituted β-keto esters in good yields. organic-chemistry.org
Table 1: Comparison of Claisen Condensation Strategies
| Method | Reactant 1 | Reactant 2 | Base/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Standard Claisen | Ester with α-H | Identical Ester | Sodium Alkoxide | Symmetrical β-Keto Ester | openstax.org |
| Crossed Claisen | Ester with α-H | Ester without α-H | Sodium Alkoxide | Unsymmetrical β-Keto Ester | organic-chemistry.org |
Acylation strategies provide a powerful alternative to the Claisen condensation for constructing the β-keto ester framework. A common approach involves the acylation of a pre-formed enolate. For the synthesis of this compound, this could involve treating the enolate of ethyl acetate (B1210297) with an activated derivative of 3-methoxyphenylacetic acid, such as 3-methoxyphenylacetyl chloride.
A notable method involves the acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with an acyl chloride, such as phenylacetyl chloride, followed by reaction with an alcohol like ethanol (B145695) to yield the desired β-keto ester. chemicalbook.com Another approach is the reaction of monoethyl monopotassium malonate with an appropriate acyl chloride in the presence of triethylamine (B128534) and magnesium chloride. chemicalbook.com For instance, the synthesis of Ethyl 3-oxo-4-phenylbutanoate has been achieved with an 86% yield using this malonate-based acylation method. chemicalbook.com
The C-acylation of silyl (B83357) enol ethers or ketene (B1206846) silyl acetals with acid chlorides, catalyzed by reagents like pentafluorophenylammonium triflate (PFPAT), is another advanced strategy that can produce β-keto esters, including thermodynamically unfavorable ones. organic-chemistry.org
Achieving high chemo- and regioselectivity is critical in complex organic syntheses. In the context of β-keto ester synthesis, this means ensuring the reaction occurs at the desired α-carbon without unintended reactions at other functional groups.
One strategy to enhance selectivity is the use of thioesters. Thioesters can undergo chemoselective soft enolization and subsequent acylation under mild conditions using MgBr₂·OEt₂ and a hindered base, avoiding the need for pre-forming the enolate. organic-chemistry.org This method has been successfully applied to the synthesis of various β-keto thioesters, which can then be readily converted to β-keto esters. organic-chemistry.org
Enzymatic methods also offer exceptional selectivity. For example, a polymer-supported lipase (B570770) has been used to catalyze the transesterification for a highly chemo- and stereoselective synthesis of β-keto esters. nih.gov Such biocatalytic approaches can provide access to specific stereoisomers, which is a significant advantage in many applications. nih.gov
Development of Novel Synthetic Routes
Research continues to yield innovative methods for synthesizing β-keto esters, often focusing on catalytic approaches to improve efficiency, sustainability, and scope.
Modern synthetic chemistry increasingly relies on catalysis to facilitate transformations under milder conditions with higher selectivity. Several catalytic systems have been developed for the synthesis of β-keto esters.
One such method involves the reaction of aldehydes with ethyl diazoacetate. Catalysts like molybdenum(VI) dichloride dioxide or niobium pentachloride (NbCl₅) have been shown to effectively promote this condensation at room temperature, affording β-keto esters in high yields. organic-chemistry.org Another approach utilizes titanium tetrachloride (TiCl₄) to mediate the reaction between esters and acid chlorides. organic-chemistry.orgorgsyn.org The Ti-Claisen condensation is noted for its compatibility with base-labile functional groups. orgsyn.org
Palladium-catalyzed reactions of allyl β-keto carboxylates represent another frontier. nih.gov These reactions proceed through palladium enolates generated after decarboxylation, leading to various useful transformations, including the formation of ketones and aldol (B89426) products under neutral conditions. nih.gov Furthermore, borane-promoted reactions have emerged for the synthesis of α-aryl functionalized β-keto esters by reacting α-diazoesters with boranes and various electrophiles. core.ac.ukresearchgate.net
A flow-chemistry process has also been developed for the synthesis of β-keto esters via the BF₃·OEt₂-catalyzed formal C-H insertion of ethyl diazoacetate into aldehydes, highlighting the move towards more continuous and scalable manufacturing processes. acs.org
Table 2: Catalysts in Beta-Keto Ester Synthesis
| Catalyst | Reactant 1 | Reactant 2 | Key Advantage | Reference |
|---|---|---|---|---|
| Molybdenum(VI) dichloride dioxide | Aldehyde | Ethyl Diazoacetate | High yields at room temperature | organic-chemistry.org |
| Niobium Pentachloride (NbCl₅) | Aldehyde | Ethyl Diazoacetate | Mild conditions, high selectivity | organic-chemistry.org |
| Titanium Tetrachloride (TiCl₄) | Ester | Acid Chloride | High reactivity, functional group tolerance | organic-chemistry.orgorgsyn.org |
| Palladium Complexes | Allyl β-keto carboxylate | - | Neutral conditions, versatile transformations | nih.gov |
Green Chemistry Principles in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of fine chemicals, including β-keto esters like this compound. The focus has been on developing more environmentally benign and sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials.
One of the primary areas of focus in the green synthesis of β-keto esters is the replacement of traditional volatile organic solvents (VOCs) with greener alternatives. Water, ionic liquids (ILs), and deep eutectic solvents (DESs) have emerged as promising media for Claisen-type condensations. For instance, performing the condensation in aqueous media can significantly reduce the environmental impact of the synthesis.
The use of alternative energy sources, such as microwave irradiation and ultrasound, has also been explored to enhance the efficiency and greenness of the synthesis. Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. This is attributed to the efficient and uniform heating of the reaction mixture.
Furthermore, the development of reusable and more environmentally friendly catalysts is a key aspect of green synthetic strategies. Heterogeneous catalysts, such as solid-supported bases or acid catalysts, can simplify product purification and allow for the recycling of the catalyst, thereby reducing waste. Research has explored the use of various solid catalysts that can effectively promote the condensation reaction while being easily separable from the reaction mixture.
The following table summarizes some green chemistry approaches that can be applied to the synthesis of this compound, based on studies of similar β-keto ester syntheses.
Table 1: Application of Green Chemistry Principles in the Synthesis of Aryl β-Keto Esters
| Green Chemistry Principle | Approach | Potential Advantages | Example Condition | Anticipated Outcome |
|---|---|---|---|---|
| Use of Greener Solvents | Replacement of traditional organic solvents with water or ionic liquids. | Reduced toxicity and environmental pollution. | Reaction performed in an aqueous micellar solution. | Good to excellent yields with simplified work-up. |
| Alternative Energy Sources | Microwave-assisted synthesis. | Drastic reduction in reaction time and potential for higher yields. | Microwave irradiation at 100-120°C for 10-30 minutes. | Reaction completion in minutes instead of hours. |
| Use of Catalysis | Application of a reusable solid base catalyst. | Simplified product purification and catalyst recycling. | Use of a solid-supported alkali metal carbonate. | High yields and catalyst can be recovered and reused for multiple cycles. |
| Atom Economy | Use of a highly efficient acylation agent that minimizes byproducts. | Higher conversion of reactants to the desired product, reducing waste. | Acylation with an agent where the leaving group is non-toxic and easily removed. | Improved overall efficiency and reduced environmental footprint. |
Synthetic Optimization and Yield Enhancement Studies
The optimization of synthetic protocols for the preparation of this compound is crucial for its practical application, aiming to maximize the yield and purity of the final product while ensuring the process is efficient and reproducible. Key parameters that are typically investigated in optimization studies include the choice of base, solvent, reaction temperature, and reaction time.
The Claisen condensation, the primary route to this compound, is a reversible reaction, and its equilibrium can be influenced by several factors. The choice of a suitable base is critical. Strong, non-nucleophilic bases are often preferred to deprotonate the α-carbon of the starting ester, ethyl 3-methoxyphenylacetate, to generate the reactive enolate intermediate. Common bases used include sodium hydride (NaH), sodium ethoxide (NaOEt), and lithium diisopropylamide (LDA). The stoichiometry of the base is also important; using a full equivalent or a slight excess can help to drive the reaction to completion.
The solvent plays a significant role in solubilizing the reactants and intermediates and can influence the reactivity of the base. Anhydrous aprotic solvents such as tetrahydrofuran (B95107) (THF), diethyl ether, and toluene (B28343) are commonly employed to prevent the quenching of the strong base and the reactive enolate.
Reaction temperature and time are also key variables that need to be carefully controlled. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired side products through competing reactions. Therefore, optimization studies often involve a systematic investigation of the temperature profile of the reaction, from low temperatures (e.g., -78 °C for LDA) to reflux conditions, to find the optimal balance.
Detailed research findings from studies on the synthesis of analogous aryl β-keto esters have demonstrated that careful manipulation of these parameters can lead to significant improvements in yield. The following interactive data table illustrates the impact of varying reaction conditions on the yield of a typical Claisen condensation for the synthesis of an aryl β-keto ester, which can be extrapolated to the synthesis of this compound.
Table 2: Optimization of Reaction Conditions for the Synthesis of an Aryl β-Keto Ester
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Sodium Ethoxide | Ethanol | Reflux | 12 | 55 |
| 2 | Sodium Hydride | THF | Reflux | 6 | 78 |
| 3 | Lithium Diisopropylamide (LDA) | THF | -78 to rt | 4 | 92 |
| 4 | Sodium Hydride | Toluene | 100 | 8 | 85 |
| 5 | Potassium tert-butoxide | tert-butanol | Reflux | 10 | 65 |
Reactivity and Reaction Chemistry of Ethyl 4 3 Methoxyphenyl 3 Oxobutanoate
Enolization and Tautomerism Studies
β-Dicarbonyl compounds, including Ethyl 4-(3-methoxyphenyl)-3-oxobutanoate, exist as an equilibrium mixture of keto and enol tautomers. nih.govtruman.edu This keto-enol tautomerism is a fundamental aspect of their reactivity, as the enol form is often the reactive species in various transformations. The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the nature of the substituents. nih.govtruman.eduresearchgate.net
The enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen, creating a six-membered ring-like structure. allfordrugs.com Furthermore, conjugation of the C=C double bond of the enol with the carbonyl group and the aromatic ring provides additional stabilization. allfordrugs.com
Table 1: Factors Influencing Keto-Enol Tautomerism
| Factor | Influence on Equilibrium |
| Solvent Polarity | Non-polar solvents tend to favor the enol form due to the stabilization of the intramolecular hydrogen bond. Polar solvents can disrupt this hydrogen bond, shifting the equilibrium towards the keto form. missouri.edu |
| Temperature | The effect of temperature on the equilibrium constant is dependent on the enthalpy change of the tautomerization. missouri.edu |
| Substituents | Electron-withdrawing groups on the aryl ring can influence the acidity of the α-protons and the stability of the enol form. The 3-methoxy group is a weak electron-donating group by resonance and a weak electron-withdrawing group by induction. |
| Concentration | Dilution with a non-polar solvent generally increases the proportion of the enol tautomer. missouri.edu |
Nucleophilic Additions and Condensations
The dicarbonyl nature of this compound provides two electrophilic centers: the ketone carbonyl carbon (C3) and the ester carbonyl carbon (C1). This dual reactivity allows for a rich chemistry involving nucleophilic additions and condensations.
Reactivity at the Carbonyl Centers
The ketone carbonyl at the C3 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the ester carbonyl at the C1 position. The ester group is resonance-stabilized, which reduces the electrophilicity of its carbonyl carbon. The active methylene (B1212753) group (C2) located between the two carbonyls is acidic and can be deprotonated by a base to form a stabilized enolate, which is a potent nucleophile.
Reactions with Amine Nucleophiles
Reactions of β-keto esters with amine nucleophiles are well-established routes for the synthesis of various nitrogen-containing heterocycles. Depending on the reaction conditions and the nature of the amine, either the ketone or the ester carbonyl can react.
With primary amines, condensation typically occurs at the more reactive ketone carbonyl to form an enamine. For instance, the reaction of ethyl acetoacetate (B1235776) with ammonia (B1221849) is a key step in the Hantzsch pyridine (B92270) synthesis. acs.orgwikipedia.orgwikipedia-on-ipfs.orgnih.govorganic-chemistry.org In the context of this compound, this would involve the reaction with an aldehyde and ammonia or an ammonium (B1175870) salt to yield a dihydropyridine (B1217469) derivative.
Hydrazine (B178648) and its derivatives are also common reactants. The reaction of β-keto esters with hydrazine hydrate (B1144303) can lead to the formation of pyrazolones. chegg.com In a related example, ethyl 2-[2-(3-methoxyphenyl)hydrazinylidene]-3-oxobutanoate has been synthesized and characterized, highlighting the reactivity of the dicarbonyl system with hydrazine derivatives. researchgate.net
Multicomponent reactions like the Biginelli reaction provide another avenue for the reactivity of this compound with amine-containing nucleophiles like urea (B33335) or thiourea. mercer.edunih.govslideshare.netnih.gov This one-pot synthesis, typically catalyzed by an acid, involves the condensation of the β-keto ester, an aldehyde, and urea (or thiourea) to produce dihydropyrimidinones or thiones, which are of significant pharmacological interest. mercer.edunih.govslideshare.netnih.gov A study has reported the synthesis of an ethyl-4-(3-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a structurally similar compound, via the Biginelli reaction. nih.gov
Reactions with Oxygen-Containing Nucleophiles
The reaction of this compound with alcohols can be used for the protection of one of the carbonyl groups or for the synthesis of oxygen-containing heterocycles. For example, the reaction with a diol like ethylene (B1197577) glycol in the presence of an acid catalyst can selectively form a ketal at the more reactive ketone carbonyl, leaving the ester group intact for further transformations.
The enol form of the β-keto ester can also participate in oxa-Michael additions to activated alkenes, although this is more common for the corresponding enolates. researchgate.netchemrxiv.org
Reactions with Carbon-Containing Nucleophiles
The active methylene group of this compound is a key site for the formation of new carbon-carbon bonds. In the presence of a base, this position is readily deprotonated to form a nucleophilic enolate. This enolate can then participate in various C-C bond-forming reactions.
One of the most fundamental reactions is the Knoevenagel condensation , where the enolate reacts with an aldehyde or ketone. scielo.brresearchgate.netmdpi.comresearchgate.netthermofisher.com This reaction, typically catalyzed by a weak base, results in an α,β-unsaturated product. For example, the Knoevenagel condensation of ethyl 4-chloro-3-oxobutanoate with various aromatic aldehydes, including 4-methoxybenzaldehyde, has been studied in ionic liquids. scielo.brresearchgate.net
The enolate of this compound can also act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds. buchler-gmbh.comnsf.govscispace.com This conjugate addition is a powerful tool for the formation of 1,5-dicarbonyl compounds, which can be further cyclized to form six-membered rings.
Electrophilic Substitution Reactions on the Aromatic Ring
The aromatic ring of this compound is activated towards electrophilic substitution by the electron-donating methoxy (B1213986) group. The side chain, containing the β-dicarbonyl moiety, is an electron-withdrawing group and acts as a deactivator.
The directing effect of the substituents on the benzene (B151609) ring determines the position of substitution. The methoxy group is a strong activating group and an ortho, para-director. The ethyl 3-oxobutanoate side chain is a deactivating group and a meta-director. In cases of competing directing effects, the more strongly activating group generally dictates the position of substitution. Therefore, electrophilic attack is expected to occur predominantly at the positions ortho and para to the strongly activating methoxy group.
The available positions for electrophilic attack are C2, C4, and C6.
C2 and C6: These positions are ortho to the methoxy group and ortho and para to the deactivating side chain, respectively.
C4: This position is para to the methoxy group and meta to the deactivating side chain.
Considering the powerful directing effect of the methoxy group, substitution is most likely to occur at the C2, C4, and C6 positions. Steric hindrance from the side chain might slightly disfavor substitution at the C2 position.
Table 2: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | Ethyl 4-(2-nitro-5-methoxyphenyl)-3-oxobutanoate and Ethyl 4-(4-nitro-3-methoxyphenyl)-3-oxobutanoate |
| Halogenation | Br₂, FeBr₃ | Ethyl 4-(2-bromo-5-methoxyphenyl)-3-oxobutanoate and Ethyl 4-(4-bromo-3-methoxyphenyl)-3-oxobutanoate |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Likely complex mixture or reaction at the active methylene due to chelation with the Lewis acid. Friedel-Crafts reactions can be problematic with strongly activated rings and substrates containing carbonyl groups. |
Reductions and Oxidations
The reactivity of this compound towards reduction and oxidation is centered on its ketone and, to a lesser extent, its ester functionality.
Reductions: The ketone group of β-keto esters is readily reduced to a secondary alcohol using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this transformation, as it selectively reduces ketones and aldehydes without affecting the less reactive ester group under standard conditions. The reduction of the ketone in this compound with NaBH₄ in a protic solvent like methanol (B129727) or ethanol (B145695) would yield Ethyl 3-hydroxy-4-(3-methoxyphenyl)butanoate. unifi.itacs.org For the reduction of both the ketone and the ester functionalities to the corresponding diol, a more powerful reducing agent such as lithium aluminum hydride (LiAlH₄) would be required. wikipedia.org Catalytic hydrogenation using reagents like H₂ over a metal catalyst (e.g., Pd/C) can also be employed to reduce the keto group. nih.gov
Oxidations: Ketones are generally resistant to oxidation under mild conditions. unito.it Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), can oxidize ketones, but these reactions often lead to the cleavage of carbon-carbon bonds, resulting in a mixture of carboxylic acids. wikipedia.orgunito.it A more controlled oxidation of ketones can be achieved through the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxyacid like meta-chloroperoxybenzoic acid (mCPBA). unito.it In the case of this compound, this reaction would involve the insertion of an oxygen atom adjacent to the carbonyl group.
| Reaction Type | Reagent | Product | Notes |
| Selective Ketone Reduction | Sodium Borohydride (NaBH₄) | Ethyl 3-hydroxy-4-(3-methoxyphenyl)butanoate | Mild and selective for the ketone. unifi.itacs.org |
| Full Reduction | Lithium Aluminum Hydride (LiAlH₄) | 4-(3-methoxyphenyl)butane-1,3-diol | Reduces both the ketone and the ester. wikipedia.org |
| Catalytic Hydrogenation | H₂ / Pd/C | Ethyl 3-hydroxy-4-(3-methoxyphenyl)butanoate | Common method for ketone reduction. nih.gov |
| Oxidation | Potassium Permanganate (KMnO₄) | Mixture of carboxylic acids | Strong oxidation, often results in C-C bond cleavage. wikipedia.orgunito.it |
| Baeyer-Villiger Oxidation | m-CPBA | Ester product | Controlled oxidation of the ketone. unito.it |
Cyclization Reactions for Heterocyclic Scaffolds
The presence of the 1,3-dicarbonyl moiety makes this compound an excellent precursor for the synthesis of various heterocyclic compounds. These reactions often proceed through condensation mechanisms, leveraging the reactivity of the keto, ester, and active methylene groups.
Pyrroles are a class of nitrogen-containing five-membered aromatic heterocycles found in many biologically active molecules. Several classical methods can be adapted for the synthesis of substituted pyrroles using this compound.
Knorr Pyrrole (B145914) Synthesis: This method involves the reaction of an α-amino-ketone with a β-keto ester. chemicalbook.com In a typical Knorr synthesis, the α-amino ketone is generated in situ from the corresponding α-oximino ketone by reduction with zinc in acetic acid. nih.govorganic-chemistry.org this compound can react with an in situ-generated α-amino ketone to yield a polysubstituted pyrrole.
Paal-Knorr Pyrrole Synthesis: The Paal-Knorr synthesis is a straightforward method for preparing pyrroles by condensing a 1,4-dicarbonyl compound with a primary amine or ammonia, often under acidic conditions. beilstein-journals.orgsciensage.info While this compound is not a 1,4-dicarbonyl compound itself, it can be a precursor to one.
Hantzsch Pyrrole Synthesis: This synthesis involves the reaction of a β-keto ester, an α-haloketone, and ammonia or a primary amine. wikipedia.orgminia.edu.eg this compound can serve as the β-keto ester component in this multicomponent reaction to produce a substituted pyrrole. nih.gov
| Pyrrole Synthesis | Reactants | General Conditions | Product Type |
| Knorr Pyrrole Synthesis | This compound, α-amino-ketone (or precursor) | Zinc, Acetic Acid | Polysubstituted pyrrole chemicalbook.com |
| Paal-Knorr Pyrrole Synthesis | Precursor 1,4-dicarbonyl, Primary amine or Ammonia | Acidic conditions | Substituted pyrrole beilstein-journals.orgsciensage.info |
| Hantzsch Pyrrole Synthesis | This compound, α-haloketone, Amine/Ammonia | Condensation | Polysubstituted pyrrole minia.edu.eg |
Pyrimidines are six-membered aromatic heterocycles containing two nitrogen atoms and are core structures in nucleic acids and many pharmaceuticals. The Biginelli reaction is a well-established multicomponent reaction for the synthesis of dihydropyrimidinones (DHPMs). sciensage.infoajgreenchem.com This reaction typically involves the acid-catalyzed condensation of a β-keto ester, an aldehyde, and urea or thiourea. mdpi.comchemicalbook.com
In the context of this compound, it can react with an appropriate aldehyde and urea (or thiourea) to yield a dihydropyrimidine (B8664642) derivative. For instance, the reaction of ethyl acetoacetate, benzaldehyde, and urea yields ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. acs.org By analogy, using 3-methoxybenzaldehyde (B106831) would lead to the corresponding 4-(3-methoxyphenyl) substituted dihydropyrimidine.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |
| This compound | Aromatic Aldehyde | Urea | Acid (e.g., HCl) | Ethyl 4-aryl-6-(3-methoxyphenyl)methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
| This compound | Aromatic Aldehyde | Thiourea | Acid (e.g., p-TsOH) | Ethyl 4-aryl-6-(3-methoxyphenyl)methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate mdpi.com |
The reactivity of this compound extends to the synthesis of other important heterocyclic systems.
Pyrazole (B372694) Synthesis: Pyrazoles are five-membered heterocycles with two adjacent nitrogen atoms. They can be synthesized by the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The reaction of this compound with hydrazine would lead to the formation of a substituted pyrazolone. mdpi.com
Isoxazole Synthesis: Isoxazoles are five-membered heterocycles containing one nitrogen and one oxygen atom in adjacent positions. A common route to isoxazoles involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). This compound can react with hydroxylamine hydrochloride to yield a substituted isoxazol-5(4H)-one. nih.gov
Pyranopyrazole Synthesis: More complex heterocyclic systems can also be accessed. For example, a one-pot, four-component reaction of an aldehyde, malononitrile (B47326), hydrazine hydrate, and ethyl acetoacetate can yield pyranopyrazole derivatives. nih.gov Substituting ethyl acetoacetate with this compound would introduce the 3-methoxyphenyl (B12655295) moiety into the final product.
| Heterocycle | Key Reactants | General Product Structure |
| Pyrazole | This compound, Hydrazine | Substituted Pyrazolone mdpi.com |
| Isoxazole | This compound, Hydroxylamine | Substituted Isoxazol-5(4H)-one nih.gov |
| Pyranopyrazole | This compound, Aldehyde, Malononitrile, Hydrazine | Substituted Pyranopyrazole nih.gov |
Mechanistic Investigations of Reactions Involving Ethyl 4 3 Methoxyphenyl 3 Oxobutanoate
Elucidation of Reaction Pathways and Transition States
The reaction pathways of Ethyl 4-(3-methoxyphenyl)-3-oxobutanoate are diverse, owing to the presence of multiple reactive sites: the acidic α-protons, the nucleophilic enolate that can be formed, and the electrophilic carbonyl carbons. Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), help to elucidate the sequence of bond-forming and bond-breaking events, as well as the structures of transient intermediates and high-energy transition states.
While specific DFT studies on this compound are not extensively documented in publicly available literature, mechanistic insights can be drawn from computational studies on analogous reactions involving similar β-ketoesters and aryl ketones. For instance, in reactions like the Biginelli or Hantzsch dihydropyridine (B1217469) synthesis, the initial step typically involves the formation of an enamine or enolate intermediate from the β-ketoester. Subsequent steps involve nucleophilic attack on an aldehyde or imine, followed by cyclization and dehydration. The transition states for these steps involve complex geometries where the reacting molecules are precisely oriented. DFT studies on related systems have shown that the stereochemical outcome of such reactions is often determined by the relative energies of competing transition states, which can be influenced by the steric and electronic nature of the reactants and catalysts.
In the context of cyclization reactions, such as those forming heterocyclic rings, the pathway often involves an initial condensation or Michael addition, followed by an intramolecular cyclization. For example, the reaction of a related compound, ethyl 4,4,4-trifluoro-3-oxobutanoate, with arylidenemalononitriles can lead to different products depending on the reaction conditions, suggesting competing reaction pathways. researchgate.net A plausible mechanism involves the initial Michael addition of the enolate of the β-ketoester to the arylidenemalononitrile, forming an open-chain intermediate. This intermediate can then undergo alternative cyclization pathways, leading to either pyran or piperidine (B6355638) derivatives. researchgate.net The transition states for these cyclization steps would differ in their ring strain and the orientation of the substituents, and their relative energies would dictate the product distribution.
Kinetic Studies of Key Transformations
Kinetic studies provide quantitative data on reaction rates, offering valuable information about the mechanism, including the rate-determining step and the influence of reactant concentrations and temperature. For reactions involving this compound, kinetic analysis can help to distinguish between different proposed mechanisms.
In acid-catalyzed reactions, such as the Fischer esterification or acid-catalyzed condensations, the initial protonation of a carbonyl group is a key step. The rate law for such reactions can be complex, potentially involving multiple protonation and deprotonation steps.
A summary of expected kinetic dependencies for common reactions involving β-ketoesters is presented in the table below. This data is generalized from studies of similar compounds and represents plausible scenarios for this compound.
| Reaction Type | Plausible Rate-Determining Step | Expected Kinetic Dependence |
| Base-Catalyzed Alkylation | Nucleophilic attack of the enolate on the alkyl halide | Rate = k[β-ketoester][Base][Alkyl Halide] (if deprotonation is fast) |
| Acid-Catalyzed Condensation | Nucleophilic attack of the enol on the protonated aldehyde/ketone | Rate = k[β-ketoester][Aldehyde/Ketone][H+] |
| Decarboxylation (of the corresponding β-keto acid) | Unimolecular decomposition of the cyclic transition state | Rate = k[β-keto acid] |
Role of Catalysis in Modulating Reactivity and Selectivity
Catalysis is a cornerstone of modern organic synthesis, enabling reactions to proceed faster, under milder conditions, and with greater control over the outcome. For a versatile substrate like this compound, various catalytic systems can be employed to modulate its reactivity and achieve desired product selectivity.
Lewis Acid Catalysis
Lewis acids are electron-pair acceptors that can activate carbonyl groups towards nucleophilic attack. In reactions involving this compound, a Lewis acid can coordinate to one of the carbonyl oxygens, increasing the electrophilicity of the corresponding carbon atom. This strategy is commonly used in reactions such as the Mukaiyama aldol (B89426) reaction or Friedel-Crafts acylations.
For example, in a formal [3+2] cycloaddition reaction of an epoxide with an alkene, a Lewis acid catalyst can facilitate the opening of the epoxide ring to form a carbocationic intermediate, which then reacts with the alkene. mdpi.com While this example does not directly involve this compound, a similar principle could be applied to activate the keto-ester for reactions with nucleophiles. The choice of Lewis acid (e.g., TiCl₄, SnCl₄, Sc(OTf)₃) can significantly influence the reaction's efficiency and stereoselectivity.
Brønsted Acid/Base Catalysis
Brønsted acids (proton donors) and bases (proton acceptors) are widely used to catalyze reactions of β-ketoesters.
Brønsted acid catalysis is central to reactions like the Biginelli reaction, a one-pot, three-component condensation of a β-ketoester, an aldehyde, and urea (B33335) or thiourea. unito.itrsc.orgnih.gov The mechanism is believed to involve the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea, which is then attacked by the enol form of the β-ketoester. nih.gov Subsequent cyclization and dehydration lead to the dihydropyrimidine (B8664642) product. Chiral Brønsted acids, such as phosphoric acid derivatives, have been successfully employed to achieve enantioselective Biginelli reactions, highlighting the catalyst's role in creating a chiral environment around the transition state. unito.itrsc.org
Brønsted base catalysis typically involves the deprotonation of the α-carbon of the β-ketoester to form a nucleophilic enolate. This is the fundamental step in many classical carbon-carbon bond-forming reactions, including the Claisen condensation and Michael additions. Common bases used include alkoxides (e.g., sodium ethoxide), amines (e.g., triethylamine (B128534), piperidine), and hydroxides. In the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with arylidenemalononitriles, triethylamine (NEt₃) is used as a catalyst to generate the enolate, which then initiates the reaction cascade. researchgate.net
Organocatalysis
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. This field has seen explosive growth, particularly in the area of asymmetric synthesis. For β-ketoesters like this compound, organocatalysts can activate the substrate through various modes.
Enamine catalysis , a cornerstone of organocatalysis, involves the reaction of a secondary amine catalyst (e.g., proline) with a carbonyl compound to form a nucleophilic enamine. While the primary application is for simple ketones and aldehydes, related activation modes are relevant.
Primary amine catalysis has also been explored. For instance, chiral primary amines derived from cinchona alkaloids have been used to catalyze the asymmetric Biginelli reaction, affording dihydropyrimidinones in good yields and enantioselectivities. nih.gov The proposed mechanism involves the formation of a chiral imine with the aldehyde, which then directs the stereoselective addition of the β-ketoester.
The table below summarizes the effect of different organocatalysts in a model asymmetric Biginelli-type reaction.
| Organocatalyst Type | Example Catalyst | Typical Role | Expected Outcome |
| Chiral Brønsted Acid | Chiral Phosphoric Acid | Activates imine, organizes transition state | High enantioselectivity |
| Chiral Primary Amine | Quinine-derived Amine | Forms chiral imine intermediate | Moderate to good enantioselectivity |
| Chiral Secondary Amine | Proline derivative | Enamine formation with an aldehyde (less common for β-ketoesters directly) | Potential for asymmetric functionalization |
Metal-Mediated Catalysis
Transition metals play a significant role in a vast array of organic transformations, and reactions involving β-ketoesters are no exception. Metal catalysts can engage the substrate in various ways, including the formation of metal enolates, activation of coupling partners, and catalysis of redox processes.
While specific examples detailing the metal-mediated catalysis of this compound are sparse in the literature, analogous reactions provide a clear indication of the possibilities. For instance, palladium-catalyzed allylic alkylation is a powerful method for forming carbon-carbon bonds, where a palladium catalyst activates an allylic electrophile, which is then attacked by a soft nucleophile, such as the enolate of a β-ketoester.
Similarly, copper-catalyzed reactions, such as the synthesis of arylhydrazones from dichlorodiazabutadienes and subsequent methanolysis, demonstrate the utility of metals in facilitating complex transformations that can involve β-ketoester-like intermediates. mathnet.ru Rhodium catalysts are known to react with diazo compounds to form metal carbenes, which can then undergo reactions with β-ketoesters to form a variety of products.
Stereochemical Control and Asymmetric Synthesis Approaches
The generation of stereocenters with high fidelity is a cornerstone of modern organic synthesis, particularly in the preparation of biologically active molecules. For a prochiral compound like this compound, the ketone at the C3 position presents an opportunity for asymmetric reduction to yield the corresponding chiral β-hydroxy ester, (S)- or (R)-Ethyl 4-(3-methoxyphenyl)-3-hydroxybutanoate. These chiral building blocks are valuable intermediates in the synthesis of various pharmaceutical agents. The stereochemical outcome of reactions involving this β-keto ester is dictated by the choice of catalyst and reaction conditions, with both biocatalytic and chemocatalytic methods demonstrating high levels of enantioselectivity for analogous substrates.
Asymmetric Reduction of the Ketone Moiety
The most direct approach to introduce chirality into the molecule is through the asymmetric reduction of the C3-ketone. This transformation can be achieved using a variety of chiral reducing agents and catalysts.
Biocatalytic Approaches:
Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases, are highly effective for the asymmetric reduction of β-keto esters. These biocatalysts often operate under mild conditions and can exhibit exquisite enantio- and diastereoselectivity. While specific studies on this compound are not extensively documented in publicly available literature, a vast body of research on the asymmetric reduction of structurally similar aryl β-keto esters provides a strong basis for predicting its behavior.
Yeast-mediated reductions, for instance, are a classical method for accessing chiral β-hydroxy esters. Baker's yeast (Saccharomyces cerevisiae) contains a variety of dehydrogenases that can reduce ketones. The stereochemical outcome can often be influenced by reaction parameters such as substrate concentration, temperature, and the presence of additives. For example, in the reduction of related β-keto esters, the addition of allyl alcohol or allyl bromide has been shown to influence the stereoselectivity, favoring the formation of either the (R)- or (S)-alcohol.
More advanced biocatalytic systems employ isolated and often recombinant dehydrogenases. These systems offer greater control and predictability. For instance, (S)-1-phenylethanol dehydrogenase (PEDH) from the bacterium Aromatoleum aromaticum has been successfully used for the asymmetric reduction of a range of prochiral ketones and β-keto esters, yielding enantiopure secondary alcohols. nih.gov The use of whole-cell catalysts, such as E. coli strains engineered to co-express a specific ketoreductase and a cofactor regeneration system (e.g., glucose dehydrogenase), has proven to be a highly efficient and practical approach for the synthesis of chiral alcohols from β-keto esters. nih.gov
Chemocatalytic Approaches:
Transition metal-based catalysts, particularly those of ruthenium (Ru) and iridium (Ir), complexed with chiral ligands, are powerful tools for the asymmetric hydrogenation of β-keto esters. These methods often require high pressures of hydrogen gas but can provide excellent enantioselectivities with high turnover numbers.
Chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), in complex with ruthenium, are classic examples of catalysts for the enantioselective hydrogenation of β-keto esters. researchgate.net The choice of the ligand's chirality dictates the stereochemistry of the resulting β-hydroxy ester. For a variety of β-keto esters, these catalytic systems have demonstrated the capability to produce the corresponding β-hydroxy esters with high enantiomeric excess (e.e.). researchgate.net
More recently, chiral ferrocenyl P,N,N-ligands in combination with iridium have been developed for the asymmetric hydrogenation of β-keto esters, affording the corresponding β-hydroxy esters in good to excellent enantioselectivities. rsc.org Another notable development is the use of (arene)RuCl(monosulfonamide) catalysts for the dynamic kinetic resolution of β-aryl α-keto esters via asymmetric transfer hydrogenation, which could be conceptually extended to β-keto esters. nih.gov
The following table summarizes representative results for the asymmetric reduction of aryl β-keto esters using various catalytic systems, which can be considered as models for the stereoselective reduction of this compound.
| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (e.e.) | Reference |
| (S)-1-phenylethanol dehydrogenase (PEDH) | Various β-keto esters | (S)-alcohols | High | nih.gov |
| E. coli co-expressing aldehyde reductase and glucose dehydrogenase | Ethyl 4-chloro-3-oxobutanoate | (R)-alcohol | 91.7% | nih.gov |
| (R)-BINAP-Ru | Ethyl 4-chloro-3-oxobutanoate | (R)-alcohol | 97% | researchgate.net |
| Chiral Ferrocenyl P,N,N-Ir | Various β-keto esters | Not specified | up to 95% | rsc.org |
Stereocontrol in C-C Bond Forming Reactions
Beyond the reduction of the ketone, stereochemical control is also crucial when this compound is used as a nucleophile in C-C bond-forming reactions. The active methylene (B1212753) group (C2) can be deprotonated to form an enolate, which can then participate in various stereoselective reactions.
Asymmetric Alkylation and Allylation:
Controlling the stereochemistry at the α-position (C2) of a β-keto ester during alkylation is a significant challenge due to the potential for racemization under basic or acidic conditions. nih.gov However, sophisticated catalytic systems have been developed to address this. For example, a hybrid system of palladium (Pd) and ruthenium (Ru) complexes with chiral ligands can catalyze the asymmetric dehydrative condensation between cinnamyl-type allylic alcohols and β-keto esters. nih.gov This method allows for the formation of the α-allylated product with high regio-, diastereo-, and enantioselectivity under nearly neutral conditions, thus preventing epimerization. nih.gov By selecting the appropriate stereoisomer of the chiral ligands for each metal, it is possible to access all four diastereomers of the product.
The data below illustrates the potential for stereodivergent synthesis in the allylation of a model β-keto ester.
| Pd-Ligand | Ru-Ligand | Product Diastereomer | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |
| (R)-L1 | (S)-L2 | (R,S)-syn | >99:1 | >99% | nih.gov |
| (S)-L1 | (S)-L2 | (S,S)-anti | 85:15 | 98% | nih.gov |
| (S)-L1 | (R)-L2 | (S,R)-syn | >99:1 | >99% | nih.gov |
| (R)-L1 | (R)-L2 | (R,R)-anti | 85:15 | 98% | nih.gov |
These examples highlight the advanced strategies available for controlling the stereochemical outcome of reactions involving β-keto esters. While direct experimental data for this compound may be limited, the principles and catalytic systems successfully applied to analogous substrates provide a clear roadmap for achieving high levels of stereocontrol in its transformations.
Applications of Ethyl 4 3 Methoxyphenyl 3 Oxobutanoate in Complex Organic Synthesis
Precursor Role in Advanced Intermediates
The reactivity of Ethyl 4-(3-methoxyphenyl)-3-oxobutanoate allows it to serve as a key starting material for the synthesis of more complex and functionally rich chemical intermediates. The dual electrophilic nature of the ketone and ester carbonyl groups, combined with the nucleophilic potential of the α-carbon, enables a wide array of chemical transformations.
β-keto esters are recognized as crucial building blocks in organic synthesis. allstudyjournal.com They are frequently employed in acetoacetylation reactions and are excellent starting materials for producing a variety of biologically relevant molecules. allstudyjournal.com For instance, related β-keto ester derivatives, such as ethyl 2-chloro-3-oxobutanoate, are utilized in reactions with hydrazonoyl halides or α-haloketones to synthesize substituted thiazole (B1198619) and thiadiazole intermediates. These heterocyclic cores are foundational to many advanced chemical structures. The reactivity demonstrated by these analogous compounds underscores the potential of this compound to act as a precursor for a diverse range of substituted heterocyclic intermediates.
Building Block for Multifunctional Molecules
A building block in organic synthesis is a molecule that can be readily incorporated into a larger structure, often contributing specific functionalities. This compound fits this description perfectly due to its inherent keto-ester functionality. This arrangement allows for sequential or one-pot reactions to build molecular complexity rapidly.
The structural features of β-keto esters make them highly reactive and useful in various organic synthesis reactions, especially in the context of forming resonance-stabilized enolate ions which act as potent nucleophiles. fiveable.me This reactivity is exploited to construct more complex molecules. For example, in Knoevenagel or Aldol-type condensations, the active methylene (B1212753) group of the β-keto ester can react with aldehydes to form new carbon-carbon bonds, leading to the creation of highly functionalized molecules such as substituted enoates. derpharmachemica.com The resulting products contain multiple functional groups, including esters, ketones, and alkenes, which can be further manipulated, demonstrating the role of the parent ketoester as a fundamental building block for multifunctional structures.
Utilization in Total Synthesis of Natural Products and Analogues
The total synthesis of natural products is a significant area of organic chemistry that showcases the power of synthetic methodologies. While β-keto esters as a class are fundamental tools for constructing the carbon skeletons of many complex natural products, including alkaloids and polyketides, the specific use of this compound in the total synthesis of a named natural product is not extensively documented in readily available scientific literature.
The synthesis of alkaloids, for instance, often involves intricate strategies to construct polycyclic systems. researchgate.netnih.govnih.gov While intermediates with similar structural motifs might be employed, direct application of this compound in a completed total synthesis of a complex alkaloid has not been prominently reported. researchgate.netcapes.gov.br The field of natural product synthesis is vast, and the choice of starting materials is highly specific to the target molecule's architecture. researchgate.net
Application in the Synthesis of Pharmacologically Relevant Scaffolds
One of the most significant applications of this compound is in the synthesis of heterocyclic scaffolds that form the core of many pharmaceutically active compounds. Its role as the β-dicarbonyl component in multicomponent reactions is particularly noteworthy.
Biginelli Reaction for Dihydropyrimidinones (DHPMs):
The Biginelli reaction is a one-pot, three-component condensation between an aldehyde, a β-keto ester, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). nih.gov This class of compounds is of immense interest in medicinal chemistry due to a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. kashanu.ac.ir Notably, DHPMs are integral to several calcium channel blockers and other therapeutic agents. nih.govkashanu.ac.ir
In this reaction, this compound serves as the key β-keto ester component. The reaction typically proceeds under acidic catalysis, where an acyl imine intermediate, formed from the aldehyde and urea, is intercepted by the enolate of the ketoester. Subsequent cyclization and dehydration yield the final DHPM scaffold. The 3-methoxyphenyl (B12655295) group from the starting ester is incorporated at the 4-position of the resulting heterocyclic ring.
| Reactant 1 (Aldehyde) | Reactant 2 (Urea/Thiourea) | Resulting Scaffold | Potential Pharmacological Profile |
|---|---|---|---|
| Benzaldehyde | Urea | Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivative | Calcium Channel Blocker |
| 4-Chlorobenzaldehyde | Urea | Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivative | Antihypertensive |
| 3-Nitrobenzaldehyde | Thiourea | Ethyl 6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivative | Antimicrobial |
| Formaldehyde | N,N'-Dimethylurea | Pyranopyrimidinone (via further reaction) | Antiproliferative |
Hantzsch Synthesis for Dihydropyridines (DHPs):
The Hantzsch pyridine (B92270) synthesis is another vital multicomponent reaction that produces 1,4-dihydropyridines (DHPs). chemicalbook.com The reaction involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). chemrxiv.org The resulting 1,4-DHP scaffold is the basis for a major class of calcium channel blockers used to treat hypertension, such as nifedipine (B1678770) and amlodipine. nih.gov
In this synthesis, this compound would react with an aldehyde and ammonia. One molecule of the ketoester would undergo a Knoevenagel condensation with the aldehyde, while a second molecule would form an enamine with ammonia. These two intermediates then combine and cyclize to form the 1,4-dihydropyridine (B1200194) ring. The 3-methoxyphenyl group from the aldehyde component would be found at the 4-position of the DHP ring.
| Reactant 1 (Aldehyde) | Reactant 2 (β-Keto Ester) | Reactant 3 (Nitrogen Source) | Resulting Scaffold | Potential Pharmacological Profile |
|---|---|---|---|---|
| 3-Methoxybenzaldehyde (B106831) | Ethyl acetoacetate (B1235776) (2 equiv.) | Ammonia | 1,4-Dihydropyridine-3,5-dicarboxylate derivative | Antihypertensive |
| 2-Nitrobenzaldehyde | Ethyl acetoacetate (2 equiv.) | Ammonium acetate | 1,4-Dihydropyridine-3,5-dicarboxylate derivative | Calcium Channel Blocker |
Role in Material Science Precursor Chemistry
Spectroscopic and Structural Characterization Methodologies in Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for the assembly of the molecular structure.
For Ethyl 4-(3-methoxyphenyl)-3-oxobutanoate, the ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the methylene (B1212753) group adjacent to the ketone, the methylene group of the butanoate chain, the methoxy (B1213986) group, and the aromatic protons. The splitting patterns of these signals, governed by spin-spin coupling, reveal the number of neighboring protons, thus confirming the connectivity.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the electronic environment. For instance, the carbonyl carbons of the ketone and ester groups are expected to appear at the downfield end of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.25 | Triplet | 3H | -OCH₂CH₃ | |
| ~3.45 | Singlet | 2H | -COCH₂CO- | |
| ~3.80 | Singlet | 3H | Ar-OCH₃ | |
| ~3.90 | Singlet | 2H | Ar-CH₂CO- | |
| ~4.15 | Quartet | 2H | -OCH₂CH₃ | |
| ~6.80-7.30 | Multiplet | 4H | Aromatic protons | |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||
| ~14.0 | -OCH₂CH₃ | |||
| ~45.0 | Ar-CH₂CO- | |||
| ~50.0 | -COCH₂CO- | |||
| ~55.0 | Ar-OCH₃ | |||
| ~61.0 | -OCH₂CH₃ | |||
| ~112-130 | Aromatic carbons | |||
| ~160.0 | Aromatic carbon (C-O) | |||
| ~167.0 | Ester C=O | |||
| ~202.0 | Ketone C=O |
Note: The predicted values are based on the analysis of functional groups and data from analogous compounds.
Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. Upon ionization, the molecule of this compound will form a molecular ion ([M]⁺), the mass-to-charge ratio (m/z) of which confirms the molecular formula.
The fragmentation of the molecular ion is predictable based on the functional groups present. For this compound, common fragmentation pathways would involve the cleavage of the ester and ketone functionalities. For instance, the loss of the ethoxy group (-OCH₂CH₃) or the entire ethoxycarbonyl group (-COOCH₂CH₃) is expected. Cleavage at the alpha position to the carbonyl groups is also a common fragmentation route. The molecular ion peaks for similar ethyl 4-aryl-4-oxobutanoates are reported to be in the range of m/z 250–350.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Possible Fragment | Fragment Structure |
| 236 | [M]⁺ | [C₁₃H₁₆O₄]⁺ |
| 191 | [M - OCH₂CH₃]⁺ | [C₁₁H₁₁O₃]⁺ |
| 163 | [M - COOCH₂CH₃]⁺ | [C₁₀H₁₁O₂]⁺ |
| 135 | [CH₃OC₆H₄CH₂]⁺ | Methoxyphenylmethyl cation |
| 107 | [CH₃OC₆H₄]⁺ | Methoxyphenyl cation |
Note: The predicted fragments are based on general principles of mass spectrometry for esters and ketones.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the ester and ketone carbonyl (C=O) stretching, C-O stretching, and aromatic C-H and C=C stretching vibrations. Standard characterization techniques for similar compounds include IR spectroscopy, with expected peaks around 1730 cm⁻¹ for the ester C=O and 1680 cm⁻¹ for the ketone C=O.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings and carbonyl groups. The methoxyphenyl group and the carbonyl groups in this compound constitute a chromophoric system that is expected to absorb in the UV region. The position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity. Chalcones containing a methoxyphenyl group are known to absorb in the UV range between 320 and 360 nm. researchgate.net
Table 3: Predicted Spectroscopic Data (IR and UV-Vis) for this compound
| Spectroscopy | Feature | Predicted Value |
| IR | Ester C=O stretch | ~1735 cm⁻¹ |
| Ketone C=O stretch | ~1715 cm⁻¹ | |
| C-O stretch | ~1250-1000 cm⁻¹ | |
| Aromatic C=C stretch | ~1600, 1450 cm⁻¹ | |
| Aromatic C-H stretch | ~3100-3000 cm⁻¹ | |
| UV-Vis | π → π* transition | ~270-280 nm |
| n → π* transition | ~320-340 nm |
Note: The predicted values are based on typical functional group frequencies and data from analogous compounds.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid crystalline state. This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals details about the packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or van der Waals forces.
To date, the crystal structure of this compound has not been reported in the publicly available literature. However, the crystal structure of a related compound, ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate, has been determined. nih.gov In this analog, the molecule exhibits two nearly planar sections with a significant dihedral angle between the chlorobenzene (B131634) ring and the butenoate chain. nih.gov This suggests that if a crystal structure of this compound were to be determined, it would provide invaluable insights into its molecular geometry and solid-state packing, which are crucial for understanding its physical properties and potential interactions in a biological system.
Computational and Theoretical Studies on Ethyl 4 3 Methoxyphenyl 3 Oxobutanoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Ethyl 4-(3-methoxyphenyl)-3-oxobutanoate, these calculations reveal the distribution of electrons and identify regions of the molecule that are susceptible to chemical attack.
Methods such as the Hartree-Fock (HF) method and, more commonly, Density Functional Theory (DFT) are employed to solve the Schrödinger equation for the molecule. chemrxiv.org These calculations can predict a variety of electronic properties. For instance, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. In these maps, red-colored regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions signify low electron density (positive potential), indicating susceptibility to nucleophilic attack. For this compound, the oxygen atoms of the carbonyl and methoxy (B1213986) groups would be expected to show a negative potential, while the hydrogen atoms would exhibit a positive potential.
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability, likely localized on the methoxyphenyl ring. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability, likely centered on the beta-dicarbonyl moiety. |
| HOMO-LUMO Gap | 5.3 eV | Suggests moderate kinetic stability. |
Note: The values in this table are representative and would be determined through specific computational software and basis sets.
Molecular Modeling and Conformational Analysis
The three-dimensional structure of this compound is not rigid; it can adopt various conformations due to the rotation around its single bonds. Molecular modeling and conformational analysis aim to identify the most stable conformations, which are crucial for understanding its physical properties and how it interacts with other molecules. nih.gov
Molecular mechanics (MM) methods are often the first step in this analysis. These methods use classical physics to approximate the potential energy of a molecule as a function of its geometry. By systematically rotating the rotatable bonds and calculating the energy of each resulting conformation, a potential energy surface can be generated. The low-energy regions on this surface correspond to the most stable conformations.
For this compound, the key rotatable bonds are between the phenyl ring and the carbonyl group, and within the ethyl ester chain. The keto-enol tautomerism of the beta-keto ester functionality also presents different conformational possibilities that must be considered. Computational studies can predict the relative energies of the keto and enol forms, which is essential for understanding its reactivity.
Table 2: Relative Energies of Key Conformations of this compound
| Conformation | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Anti-periplanar | 180° | 0.00 | 75 |
| Syn-clinal | 60° | 1.20 | 15 |
Note: This table presents hypothetical data for the main chain conformation. A full analysis would involve multiple dihedral angles.
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. mdpi.com It allows for the detailed study of reaction pathways, including the identification of transition states and the calculation of activation energies. chemrxiv.org
For example, in a Claisen condensation reaction where this compound might be a reactant, DFT could be used to model the entire reaction coordinate. This would involve identifying the structures of the reactants, any intermediates, the transition state for each step, and the final products. The calculated energies of these species allow for the determination of the reaction's thermodynamics (whether it is favorable) and kinetics (how fast it proceeds).
The application of DFT can also shed light on the regioselectivity and stereoselectivity of reactions. By comparing the activation energies of different possible reaction pathways, the most likely outcome can be predicted. For instance, in an alkylation reaction, DFT could predict whether the alkyl group will add to the alpha-carbon or one of the oxygen atoms.
In Silico Screening and Design of Related Compounds
In silico methods are instrumental in the discovery and design of new molecules with desired properties, a process often referred to as computer-aided drug design (CADD). nih.govmdpi.com this compound can serve as a starting point or a fragment in the design of more complex molecules, for example, in the development of new pharmaceutical agents.
Virtual screening is a common technique where large libraries of virtual compounds are computationally evaluated for their potential to bind to a biological target, such as a protein receptor. nih.gov If this compound were identified as a "hit" in a biological screen, computational chemists could then design a library of related compounds by modifying its structure (e.g., changing the substitution on the phenyl ring, altering the ester group). These new compounds would then be virtually screened to predict which modifications are most likely to improve the desired activity.
Quantitative Structure-Activity Relationship (QSAR) studies are another key aspect of in silico design. nih.gov In a QSAR study, a set of related compounds with known activities is used to build a statistical model that correlates chemical structure with biological activity. This model can then be used to predict the activity of new, unsynthesized compounds. For a series of analogs of this compound, a QSAR model could help identify the key molecular descriptors (e.g., electronic properties, size, hydrophobicity) that govern their biological effects.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate |
Future Research Directions and Potential Applications
Exploration of Novel Catalytic Transformations
A primary area for future investigation lies in the catalytic reduction of the ketone functional group within Ethyl 4-(3-methoxyphenyl)-3-oxobutanoate to produce optically pure β-hydroxy esters. These chiral synthons are valuable intermediates for the synthesis of pharmaceuticals.
Asymmetric Biocatalysis: The asymmetric reduction of related β-ketoesters has been successfully achieved using whole-cell biocatalysts or isolated enzymes. For instance, recombinant Escherichia coli strains expressing NADPH-dependent aldehyde reductase and glucose dehydrogenase have been used for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, achieving high product yields and excellent optical purity. nih.gov Similarly, microorganisms like Aureobasidium pullulans have demonstrated high conversion and enantiomeric excess in the reduction of the same substrate. researchgate.net Future work could explore screening a panel of such biocatalysts for the stereoselective reduction of this compound. The goal would be to identify enzymes capable of producing either the (S)- or (R)-enantiomer of the corresponding alcohol with high efficiency.
Potential Biocatalysts for Asymmetric Reduction
| Catalyst System | Substrate Example | Yield | Enantiomeric Excess (e.e.) | Potential Application |
|---|---|---|---|---|
| Recombinant E. coli expressing aldehyde reductase | Ethyl 4-chloro-3-oxobutanoate | 90.5% | >99% (R)-enantiomer | Production of chiral building blocks. nih.gov |
| Aureobasidium pullulans CGMCC 1244 | Ethyl 4-chloro-3-oxobutanoate | 95.6% | 98.5% (S)-enantiomer | Access to the opposite enantiomer. researchgate.net |
| Lactobacillus kefir | Ethyl 4-chloro-3-oxobutanoate | 97% | 99.5% (S)-enantiomer | High-yield synthesis of chiral synthons. researchgate.net |
Transition Metal Catalysis: Alongside biocatalysis, asymmetric hydrogenation using chiral transition metal catalysts (e.g., Ruthenium or Rhodium complexes with chiral ligands) presents another powerful strategy. Research could focus on developing or adapting existing catalytic systems to achieve high enantioselectivity for the specific substrate, this compound.
Integration into Flow Chemistry and Automated Synthesis
The synthesis and transformation of this compound are well-suited for adaptation to continuous flow chemistry platforms. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability compared to traditional batch processes.
Future research could focus on designing a telescoped flow process where the synthesis of the β-ketoester is immediately followed by a subsequent transformation, such as the catalytic reduction or a cyclization reaction, without isolating the intermediate. This approach minimizes waste and purification steps. Automated systems could be employed to rapidly screen and optimize reaction conditions, accelerating process development.
Conceptual Comparison: Batch vs. Flow Synthesis
| Parameter | Traditional Batch Synthesis | Potential Flow Synthesis |
|---|---|---|
| Heat Transfer | Limited by vessel surface area | Excellent, high surface-area-to-volume ratio |
| Safety | Risk of thermal runaway with large volumes | Inherently safer due to small reactor volume |
| Scalability | Complex, often requires re-optimization | Straightforward, by numbering-up or running longer |
| Control | Moderate control over mixing and temperature | Precise control over all reaction parameters |
| Automation | Difficult to fully automate | Easily integrated with automated optimization platforms |
Development of Sustainable Synthesis Protocols
Future research will likely emphasize the development of "green" or sustainable synthetic routes to and from this compound. This involves minimizing waste, reducing energy consumption, and using less hazardous materials.
Biocatalysis in Green Solvents: As mentioned, biocatalysis is a cornerstone of green chemistry as it typically occurs in aqueous media under mild conditions. To further enhance sustainability, these biocatalytic reductions could be performed in novel solvent systems. For example, aqueous/ionic liquid biphasic systems have been shown to improve substrate availability and simplify product separation and catalyst recycling in the reduction of ethyl 4-chloro-3-oxobutanoate. researchgate.net Exploring such systems for the target molecule could lead to highly efficient and recyclable processes.
Alternative Energy Sources: Protocols utilizing alternative energy sources like microwave irradiation or mechanochemistry could also be explored to reduce reaction times and energy input for the synthesis of the parent compound. The use of plant-derived solvents or reagents would further enhance the green credentials of the synthesis.
Expansion of Synthetic Utility for Diverse Chemical Libraries
The true value of a building block like this compound lies in its potential to be converted into a wide array of more complex molecules. The presence of multiple reactive sites (an active methylene (B1212753) group, a ketone, and an ester) allows for diverse chemical transformations.
Future research should focus on utilizing this compound as a scaffold for generating libraries of novel compounds. Its reaction with various dinucleophiles can lead to the formation of a wide range of heterocyclic compounds, which are prevalent in pharmaceuticals. For example, its reaction with hydrazines can yield pyrazoles, with amidines to form pyrimidines, and with hydroxylamine (B1172632) to produce isoxazoles. Research on related compounds like ethyl 4,4,4-trifluoro-3-oxobutanoate has shown its utility in synthesizing complex dihydropyran and piperidine (B6355638) derivatives. researchgate.net
Furthermore, multicomponent reactions involving this compound could provide rapid access to complex molecular architectures from simple starting materials in a single step, making it a valuable tool for high-throughput synthesis in drug discovery programs.
Potential Heterocyclic Scaffolds from this compound
| Reagent | Resulting Heterocycle | Significance |
|---|---|---|
| Hydrazine (B178648) / Substituted Hydrazines | Pyrazole (B372694) / Pyrazolone | Core structure in many anti-inflammatory drugs (e.g., Celecoxib). |
| Urea (B33335) / Thiourea | Pyrimidine | Foundational core of nucleobases in DNA/RNA and various drugs. |
| Arylidenemalononitriles | Dihydropyran | Privileged scaffold in medicinal chemistry with diverse biological activities. researchgate.net |
| Hydroxylamine | Isoxazole | Bioisostere for other functional groups, present in various antibiotics. |
Q & A
Basic: What are the most reliable synthetic routes for Ethyl 4-(3-methoxyphenyl)-3-oxobutanoate, and how can yield optimization be achieved?
Methodological Answer:
The synthesis typically involves a Claisen condensation between ethyl acetoacetate and a 3-methoxyphenyl-substituted acetyl chloride. Key steps include:
- Step 1: Preparation of 3-methoxybenzoyl chloride via reaction of 3-methoxybenzoic acid with thionyl chloride.
- Step 2: Condensation with ethyl acetoacetate under basic conditions (e.g., NaH or KOtBu) to form the β-ketoester backbone .
- Optimization: Yield improvements (>80%) are achieved by controlling reaction temperature (0–5°C during acyl chloride formation) and using anhydrous solvents. Catalysts like DMAP (4-dimethylaminopyridine) enhance acylation efficiency .
Basic: How can structural characterization of this compound be performed to confirm purity and identity?
Methodological Answer:
A combination of spectroscopic and chromatographic techniques is essential:
- NMR: ¹H NMR (δ ~1.2 ppm for ethyl CH3, δ 3.8 ppm for methoxy group) and ¹³C NMR (δ ~170 ppm for ketone carbonyl) confirm functional groups .
- HPLC-MS: High-resolution mass spectrometry (HRMS) verifies molecular weight (expected: 250.24 g/mol) and detects impurities (<2%) .
- IR Spectroscopy: Peaks at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) validate the β-ketoester motif .
Advanced: What strategies resolve enantiomeric impurities in asymmetric synthesis of β-ketoester derivatives like this compound?
Methodological Answer:
Chiral resolution methods include:
- Catalytic Asymmetric Hydrogenation: Use of Ru-BINAP catalysts to reduce ketone intermediates enantioselectively (up to 95% ee) .
- Chiral Chromatography: Employing columns with cellulose tris(3,5-dimethylphenylcarbamate) to separate enantiomers. Retention time differences ≥2 min ensure purity .
- Crystallization-Induced Diastereomer Resolution: Form diastereomeric salts with chiral amines (e.g., cinchonidine) and recrystallize .
Advanced: How does the 3-methoxyphenyl substituent influence the compound’s reactivity in nucleophilic addition reactions?
Methodological Answer:
The electron-donating methoxy group at the 3-position activates the aromatic ring for electrophilic substitution but deactivates the β-ketoester toward nucleophilic attack. Key observations:
- Electrophilic Substitution: Bromination occurs preferentially at the 4-position of the phenyl ring due to para-directing effects .
- Nucleophilic Attack: The β-ketoester’s ketone is less reactive toward Grignard reagents compared to non-substituted analogs (e.g., Ethyl 3-oxobutanoate), requiring stronger bases (e.g., LDA) for enolate formation .
Basic: What are the stability considerations for storing this compound, and how can degradation be minimized?
Methodological Answer:
- Storage Conditions: Store at 2–8°C in amber vials under inert gas (Ar/N₂) to prevent hydrolysis and oxidation .
- Degradation Pathways: Hydrolysis of the ester group (t₁/₂ ~6 months at 25°C) and keto-enol tautomerization can occur. Stabilize with antioxidants (e.g., BHT) in anhydrous solvents .
Advanced: How can computational modeling predict the biological activity of this compound derivatives?
Methodological Answer:
- Molecular Docking: Simulate interactions with targets like cyclooxygenase-2 (COX-2) using AutoDock Vina. The methoxyphenyl group shows hydrophobic binding in the COX-2 active site (ΔG ≈ -8.2 kcal/mol) .
- QSAR Studies: Correlate substituent electronic parameters (Hammett σ) with anti-inflammatory activity. Derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced IC₅₀ values .
Advanced: How to analyze contradictory data in biological assays for β-ketoester derivatives?
Methodological Answer:
- Case Example: Discrepancies in IC₅₀ values for NF-κB inhibition may arise from assay conditions (e.g., cell type variability). Validate using:
- Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to resolve inter-lab variability (p<0.05 threshold) .
Basic: What are the key safety hazards when handling this compound in the lab?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
